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Introduction

ASN-001 is an orally bioavailable, non-steroidal small molecule that acts as a potent and
selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting its 17,20-lyase
activity. This selective inhibition of androgen synthesis has positioned ASN-001 as a promising
therapeutic candidate for the treatment of androgen-dependent pathologies, most notably
metastatic castration-resistant prostate cancer (nMCRPC). This technical guide provides a
comprehensive overview of the chemical properties, mechanism of action, and available clinical
data for ASN-001.

Chemical Structure and Properties

While a definitive primary publication detailing the structure elucidation of ASN-001 is not
readily available in the public domain, commercial vendors and chemical databases provide the
following structural information:

Chemical Structure:

(A 2D chemical structure image would be placed here. As | am a language model, | cannot
generate images directly. A placeholder description is provided below.)
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A 2D representation of the ASN-001 molecule, with the IUPAC name 4-((6-fluoro-4-methyl-2-
oxo0-1,2-dihydropyridin-3-yl)methyl)-N-(pyridin-2-yl)thiazol-2-amine, would be displayed here,
showing the arrangement of its constituent atoms and bonds.

Chemical Identifiers:

Identifier Value

4-((6-fluoro-4-methyl-2-oxo-1,2-
IUPAC Name dihydropyridin-3-yl)methyl)-N-(pyridin-2-
yl)thiazol-2-amine

CAS Number 1429329-63-4

| Molecular Formula | CL16H13FN20S |

Mechanism of Action and Signaling Pathway

ASN-001 exerts its therapeutic effect by selectively inhibiting the 17,20-lyase activity of
CYP17A1l, a key enzyme in the steroidogenesis pathway. CYP17A1 possesses dual enzymatic
functions: 17a-hydroxylase and 17,20-lyase. Both activities are crucial for the production of
androgens, such as testosterone.

The selective inhibition of the 17,20-lyase activity by ASN-001 is a significant advancement.
Unlike non-selective CYP17A1 inhibitors, which block both hydroxylase and lyase functions,
ASN-001's targeted approach aims to reduce androgen production while potentially mitigating
the side effects associated with mineralocorticoid excess that can arise from broad inhibition of
the steroidogenesis pathway.[1] This selectivity may obviate the need for co-administration of
corticosteroids, a common requirement for non-selective inhibitors.

CYP17A1-Mediated Steroidogenesis Pathway

The following diagram illustrates the central role of CYP17Al in the conversion of cholesterol to
androgens and the specific point of inhibition by ASN-001.
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CYP17A1 Steroidogenesis Pathway and ASN-001 Inhibition.

Preclinical and Clinical Data

ASN-001 has undergone preclinical evaluation and has been investigated in a Phase 1/2
clinical trial (NCT02349139) in men with metastatic castration-resistant prostate cancer. The
available data from these studies are summarized below.

Quantitative Data Summary
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Study
Parameter Value Population/Conditi Source
ons
Pharmacokinetics
(300 mg QD)
Cmax 6.7 UM MCRPC patients [2]
AUC 80 uM.h MCRPC patients [2]
T1/2 21.5h MCRPC patients [2]
Pharmacokinetics
(100 mg QD)
Cmax 3.5uM MCRPC patients [3]
Ctrough 1.8 uM MCRPC patients [3]
AUCTt 52 uM.h MCRPC patients [3]

Pharmacodynamics

Abiraterone/Enzaluta

Testosterone Below quantifiable )
_ o mide-naive mCRPC [2]
Reduction limits )
patients
Abiraterone/Enzaluta
DHEA Reduction Up to 80% decrease mide-naive mCRPC [2]

patients

Clinical Efficacy

PSA Decline > 50%

Observed in 3 of 3
(100%)

Abiraterone/Enzaluta
mide-naive mCRPC [2]
patients at 300/400mg

PSA Decline > 50%

Observed in 3 of 4
(75%)

Abiraterone/Enzaluta
mide-naive mCRPC
patients at starting
doses of 300/400mg
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MCRPC patients with
] prior Abiraterone and
Stable Disease Up to 18+ months ] [4]
Enzalutamide

exposure

Experimental Protocols

Detailed experimental protocols from the clinical trial NCT02349139 are not fully available in
the public domain. However, based on the study's registration and published abstracts, the

following methodologies can be inferred.

Clinical Trial Desigh (NCT02349139)

The study was a Phase 1/2, multicenter, open-label, dose-escalation trial designed to evaluate
the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily, oral ASN-001 in
men with progressive mCRPC.

e Phase 1: Dose escalation cohorts (50, 100, 200, 300, and 400 mg) to determine the
maximum tolerated dose (MTD) and recommended Phase 2 dose.

e Phase 2: Further evaluation of the safety and efficacy at the recommended dose, with a
focus on patients naive to second-generation androgen receptor-targeted agents like
abiraterone and enzalutamide.

Pharmacokinetic Assessment

Blood samples were collected at predefined time points to determine the plasma
concentrations of ASN-001. Standard pharmacokinetic parameters such as Cmax (maximum
concentration), Ctrough (trough concentration), AUC (area under the curve), and T1/2 (half-life)
were calculated using non-compartmental analysis.

Hypothetical Experimental Workflow for PK Analysis:
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Hypothetical Workflow for Pharmacokinetic Analysis.

Pharmacodynamic and Efficacy Assessments

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b2857661?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2857661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Biomarker Analysis: Serum levels of testosterone and dehydroepiandrosterone (DHEA) were
measured to assess the pharmacodynamic effect of ASN-001 on androgen synthesis. These
are typically measured using validated immunoassays or liquid chromatography-tandem
mass spectrometry (LC-MS/MS).

» Efficacy Evaluation: Clinical efficacy was primarily assessed by monitoring prostate-specific
antigen (PSA) levels and by imaging studies (e.g., CT scans, bone scans) to evaluate tumor
response according to RECIST criteria.

Conclusion

ASN-001 is a promising, orally active, and selective inhibitor of CYP17A1 lyase with
demonstrated clinical activity in patients with metastatic castration-resistant prostate cancer. Its
selective mechanism of action offers the potential for a favorable safety profile, notably the
avoidance of mineralocorticoid-related side effects and the need for concomitant steroid
administration. The available clinical data, though preliminary, show encouraging signs of
efficacy in terms of PSA response and disease stabilization. Further clinical development and
publication of more detailed preclinical and clinical data will be crucial to fully elucidate the
therapeutic potential of ASN-001.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-depth Technical Guide: ASN-001, a Selective
CYP17A1 Lyase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2857661#what-is-the-chemical-structure-of-asn-001]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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